REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=2)[C:9]([OH:11])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].[N+:21]([CH2:23][C:24]([O:26][CH3:27])=[O:25])#[C-:22].C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1>CN(C=O)C.C1(C)C=CC=CC=1.CCOC(C)=O>[N:1]1([C:6]2[CH:7]=[C:8]([C:9]3[O:11][CH:22]=[N:21][C:23]=3[C:24]([O:26][CH3:27])=[O:25])[CH:12]=[CH:13][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2.3,7.8|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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N1(CCCC1)C=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
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1.75 g
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
10.8 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
551 mg
|
Type
|
reactant
|
Smiles
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[N+](#[C-])CC(=O)OC
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Name
|
|
Quantity
|
6.8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
toluene EtOAc
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Quantity
|
110 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C.CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The resulting mixture was stirred at rt for 5 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to 0° C
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Type
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STIRRING
|
Details
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The resulting mixture was stirred at 0° C. for 2 h
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Duration
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2 h
|
Type
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CUSTOM
|
Details
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at rt
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Type
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CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
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WASH
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Details
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the organic layer was washed with water (55 mL) and aq. sat. NaHCO3-solution (45 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FC (DCM/MeOH 9:1; Rf=0.41)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C=1C=C(C=CC1)C1=C(N=CO1)C(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |